![molecular formula C10H19N B13205592 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Trimethyl-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound It belongs to the class of azabicyclo compounds, which are characterized by a bicyclic structure containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of complex molecules and as a building block for the development of new materials . In biology, it is studied for its potential as a bioactive compound with various pharmacological properties . In medicine, it is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents . Additionally, it has applications in the industrial sector, where it is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form stable complexes with various biological molecules, influencing their activity and function. This compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to a range of biological effects .
Comparación Con Compuestos Similares
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be compared with other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane . While these compounds share a similar bicyclic structure, they differ in the position and number of substituents, which can significantly influence their chemical and biological properties. For example, 2-Azabicyclo[3.2.1]octane is known for its potential in drug discovery due to its unique pharmacological profile . In contrast, 8-Azabicyclo[3.2.1]octane is primarily studied for its role in the synthesis of tropane alkaloids The unique structural features of 1,4,4-Trimethyl-3-azabicyclo[32
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3 |
Clave InChI |
XHOIXELAUYAUPH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)(CN1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



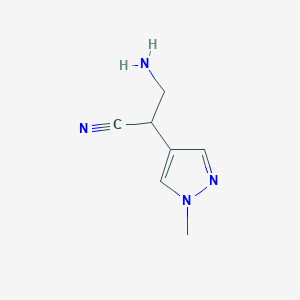
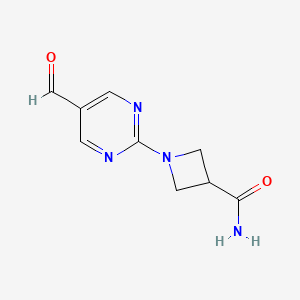

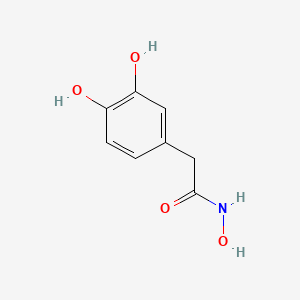
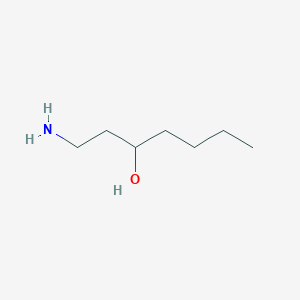
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
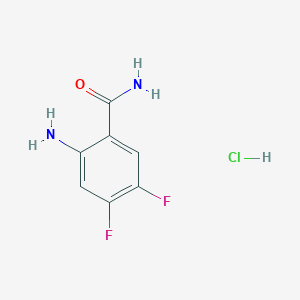
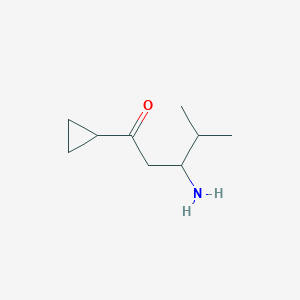
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
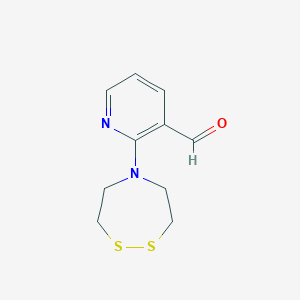
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
